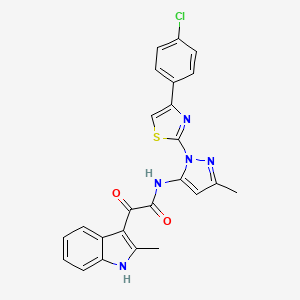

N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Description

N-(1-(4-(4-Chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a heterocyclic compound featuring a pyrazole core substituted with a 4-(4-chlorophenyl)thiazole moiety and an oxoacetamide-linked 2-methylindole group. This structure combines pharmacophores known for diverse biological activities, including kinase inhibition and anticancer properties .

Properties

IUPAC Name |

N-[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClN5O2S/c1-13-11-20(28-23(32)22(31)21-14(2)26-18-6-4-3-5-17(18)21)30(29-13)24-27-19(12-33-24)15-7-9-16(25)10-8-15/h3-12,26H,1-2H3,(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOERSJLMTOPOFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C)C4=NC(=CS4)C5=CC=C(C=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies demonstrating its efficacy in various biological contexts.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Features

- Thiazole and Pyrazole Moieties : These rings are often associated with diverse biological activities, including antimicrobial and anticancer properties.

- Chlorophenyl Group : The presence of a chlorophenyl group is known to enhance the lipophilicity of compounds, potentially increasing their bioavailability.

Antimicrobial Activity

Research has indicated that compounds containing thiazole and pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. In vitro studies suggest that the compound may exhibit similar antimicrobial effects due to its structural components .

Anticancer Activity

Several studies have explored the anticancer potential of thiazole and pyrazole derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines such as A-431 and U251. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. The SAR analysis indicates that modifications to the thiazole ring can significantly impact the potency of these compounds against cancer cells .

Case Studies

- Anticancer Efficacy : A study on thiazole-containing compounds showed that specific substitutions on the aromatic rings led to IC50 values as low as 1.61 µg/mL against cancer cell lines, indicating potent activity .

- Antimicrobial Testing : Another investigation into thiazole derivatives revealed promising results against Mycobacterium tuberculosis with IC90 values around 7.05 μM, showcasing their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds highlight several critical factors influencing biological activity:

- Substituent Positioning : The position of substituents on the aromatic rings significantly affects potency.

- Electron Donating/Withdrawing Groups : The presence of electron-donating groups (e.g., methoxy) at specific positions enhances activity by stabilizing reactive intermediates during biological interactions .

Biological Activity Summary

| Compound | Activity Type | Cell Line Tested | IC50 (µg/mL) | Reference |

|---|---|---|---|---|

| Compound A | Anticancer | A-431 | 1.61 | |

| Compound B | Antimicrobial | Mycobacterium tuberculosis | 7.05 | |

| Compound C | Anticancer | U251 | 1.98 |

Synthesis Pathways

| Step | Reagents Used | Conditions |

|---|---|---|

| 1 | Thiazole derivative + Chlorobenzene | Heat under reflux |

| 2 | Pyrazole derivative + Acetic Anhydride | Stir at room temperature |

| 3 | Indole derivative + Coupling agent | Heat under controlled conditions |

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with thiazole and pyrazole derivatives exhibit significant anticancer properties. For instance, thiazole-based compounds have shown efficacy against various cancer cell lines, including breast and lung cancers. The mechanism often involves the inhibition of specific pathways such as the PI3K/Akt and MAPK signaling pathways .

Antimicrobial Properties

Thiazole derivatives are recognized for their antimicrobial activities. The compound has been tested against several bacterial strains, demonstrating effective inhibition of growth. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Anti-inflammatory Effects

Research indicates that compounds similar to N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide may possess anti-inflammatory properties. These effects could be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes like COX and LOX, making them candidates for treating inflammatory diseases .

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanisms may involve reducing oxidative stress and modulating neuroinflammatory responses .

Study 1: Anticancer Efficacy

In a study published in an international journal, researchers synthesized a series of thiazole-pyrazole hybrids and tested their anticancer activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed that certain derivatives significantly inhibited cell proliferation with IC50 values in the micromolar range.

Study 2: Antimicrobial Testing

A separate investigation assessed the antimicrobial properties of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated notable antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics used in clinical settings.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

- Chlorophenyl vs.

- Methylindole vs. Unmethylated Indole: The 2-methyl group on the indole ring in the target compound likely enhances lipophilicity, favoring membrane permeability compared to the unmethylated analogue .

- Methylthio vs. Chlorophenyl: The methylthio group in Khalil et al.’s compound increases sulfur-based reactivity, enabling diverse heterocyclic derivatization, whereas the chlorophenyl group in the target compound prioritizes target affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.